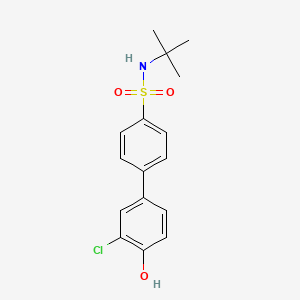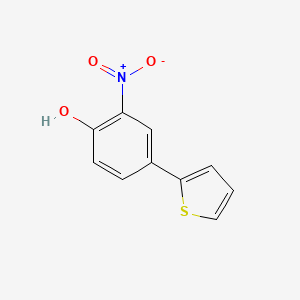
4-(Furan-2-yl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-2-nitrophenol, 95%, is a nitrophenol compound used for a variety of purposes, ranging from scientific research to industrial applications. It is a colorless solid that is readily soluble in organic solvents. The compound is also known as 2-nitro-4-(2-furyl)phenol, 2-nitro-4-furylphenol, or 4-furyl-2-nitrophenol.
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-yl)-2-nitrophenol, 95%, is used for a variety of scientific research applications. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in the synthesis of polymers and other materials. Additionally, the compound is used as a catalyst in the synthesis of a variety of organic compounds.
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)-2-nitrophenol, 95%, is not well understood. However, it is believed to act as an oxidizing agent, which can lead to the formation of a variety of compounds. The compound can also act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical processes. Additionally, the compound can act as a ligand, binding to certain proteins and altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-2-nitrophenol, 95%, are not well understood. However, studies have shown that the compound can act as an inhibitor of certain enzymes, leading to the inhibition of certain biochemical processes. Additionally, the compound can act as a ligand, binding to certain proteins and altering their activity. Furthermore, studies have also suggested that the compound may have an anti-inflammatory effect, as well as a potential anti-cancer effect.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Furan-2-yl)-2-nitrophenol, 95%, in laboratory experiments is that it is readily soluble in organic solvents. This makes it easy to use in a variety of experiments. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is toxic and should be handled with caution. Additionally, the compound can be difficult to synthesize, as it requires the use of an acid catalyst and a base.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(Furan-2-yl)-2-nitrophenol, 95%. One potential direction is the development of new synthetic methods for the production of the compound. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of the compound. Furthermore, the compound could be investigated for potential therapeutic applications, such as the treatment of cancer or inflammation. Finally, the compound could be studied for its potential use as a catalyst in the synthesis of other compounds.
Synthesemethoden
The synthesis of 4-(Furan-2-yl)-2-nitrophenol, 95%, is typically done through a two-step process. The first step involves the reaction of 2-nitro-4-furylphenol with an acid catalyst, such as hydrochloric acid, in an organic solvent. This reaction results in the formation of the desired product, 4-(Furan-2-yl)-2-nitrophenol, 95%. The second step involves the addition of a base, such as sodium hydroxide, to neutralize the acid catalyst and complete the synthesis.
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNHPGWFOXGYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686212 |
Source


|
| Record name | 4-(Furan-2-yl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-YL)-2-nitrophenol | |
CAS RN |
1261902-70-8 |
Source


|
| Record name | 4-(Furan-2-yl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)



![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)


![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)
